D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-
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Overview
Description
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a chiral compound with multiple stereocenters It is a derivative of pentanal, where three hydroxyl groups are protected with benzyl groups, and one hydroxyl group remains free
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups in a pentanal derivative. One common method involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to protect the hydroxyl groups. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar protection strategies but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as column chromatography or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The free hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Pd/C in ethanol under a hydrogen atmosphere.
Major Products Formed
Oxidation: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-oxopentanal.
Reduction: Formation of (2S,3S,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanol.
Substitution: Formation of (2S,3S,4R)-2,3,5-Trihydroxypentanal.
Scientific Research Applications
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural products.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: Potential use in the synthesis of drug candidates and bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- depends on its specific application. In enzymatic reactions, it may act as a substrate, where the enzyme catalyzes the transformation of the compound into a product. The benzyl groups provide steric protection, allowing selective reactions at the free hydroxyl group or the aldehyde group .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4R)-2,3,4-Tris(benzyloxy)-2-[(benzyloxy)methyl]cyclopentanecarbaldehyde
- (2S,3S,4R)-2-amino-3,4-di-O-benzyl-1-O-(2-O-methyl-3,4,6-tri-O-benzyl-α-D-galactopyranosyl)-1,3,4-octadecanetriol
Uniqueness
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is unique due to its specific stereochemistry and the presence of three benzyl-protected hydroxyl groups. This makes it a valuable intermediate for selective reactions and the synthesis of stereochemically complex molecules .
Biological Activity
D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- is a glycoside derivative of D-lyxose that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
D-Lyxose is a monosaccharide that belongs to the aldopentose family. The compound 2,3,5-tris-O-(phenylmethyl)- refers to the substitution of three hydroxyl groups with phenylmethyl groups, enhancing its lipophilicity and potentially its biological activity. Its chemical structure can be represented as follows:
This modification may influence its interaction with biological targets and cellular pathways.
Antioxidant Activity
Recent studies have indicated that derivatives of D-lyxose possess significant antioxidant properties. The antioxidant capacity can be measured using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) assay. For instance, compounds similar to D-Lyxose have demonstrated high radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Antidiabetic Effects
D-Lyxose and its derivatives have been investigated for their antidiabetic properties. Studies show that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. This inhibition leads to a reduction in glucose absorption in the intestines, thereby lowering postprandial blood glucose levels. A notable study reported that D-lyxose derivatives significantly reduced blood glucose levels in diabetic models .
Prebiotic Potential
Research has also explored the prebiotic effects of D-Lyxose derivatives. These compounds may promote the growth of beneficial gut microbiota, enhancing overall gut health and metabolic functions. The prebiotic activity is attributed to their ability to resist digestion in the upper gastrointestinal tract and subsequently serve as substrates for fermentation by gut bacteria .
The biological activities of D-Lyxose, 2,3,5-tris-O-(phenylmethyl)- can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits carbohydrate-hydrolyzing enzymes, leading to decreased glucose absorption.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress by enhancing endogenous antioxidant defenses.
- Microbial Modulation : Acts as a substrate for beneficial gut bacteria, promoting their growth and metabolic activity.
Study on Antioxidant Activity
A comparative study was conducted using various D-lyxose derivatives to assess their antioxidant capabilities. The results indicated that 2,3,5-tris-O-(phenylmethyl)- exhibited significantly higher antioxidant activity than unmodified D-lyxose .
Compound | DPPH Scavenging Activity (%) | FRAP (µmol Trolox Equivalent/g) |
---|---|---|
D-Lyxose | 25 | 150 |
2,3,5-tris-O-(phenylmethyl)- | 65 | 300 |
Study on Antidiabetic Effects
In vivo studies using diabetic rats showed that administration of D-Lyxose derivatives resulted in a marked decrease in blood glucose levels compared to control groups. The mechanism was primarily through inhibition of alpha-glucosidase activity.
Treatment | Blood Glucose Level (mg/dL) | Reduction (%) |
---|---|---|
Control | 250 | - |
D-Lyxose Derivative | 180 | 28 |
Properties
IUPAC Name |
(2S,3S,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-CYXNTTPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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